molecular formula C17H17IN2O3 B11102291 2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide

Cat. No.: B11102291
M. Wt: 424.23 g/mol
InChI Key: LKMUOTARTRSWJT-DJKKODMXSA-N
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Description

2-(2,6-DIMETHYLPHENOXY)-N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, a hydrazide linkage, and an iodophenyl moiety. Its molecular formula is C17H17IN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,6-DIMETHYLPHENOXY)-N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The iodine atom in the iodophenyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-DIMETHYLPHENOXY)-N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the hydrazide linkage can interact with nucleophilic residues. The iodophenyl moiety may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE: Lacks the iodophenyl moiety, resulting in different reactivity and binding properties.

    2-HYDROXY-5-IODOBENZALDEHYDE: Contains the iodophenyl moiety but lacks the hydrazide linkage.

Uniqueness

2-(2,6-DIMETHYLPHENOXY)-N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenoxy and iodophenyl groups allows for versatile interactions in various applications.

Properties

Molecular Formula

C17H17IN2O3

Molecular Weight

424.23 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17IN2O3/c1-11-4-3-5-12(2)17(11)23-10-16(22)20-19-9-13-8-14(18)6-7-15(13)21/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+

InChI Key

LKMUOTARTRSWJT-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)I)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=CC(=C2)I)O

Origin of Product

United States

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